

Quantum chemical calculations for 1-Methyl-3-phenyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 1-Methyl-3-phenyl-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Quantum Chemical Calculations of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical approach to elucidating the molecular properties of this compound, which is of significant interest in medicinal chemistry.

Proposed Computational Methodology

A robust computational protocol is essential for accurate theoretical predictions of molecular properties. Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost. The proposed methodology is based on common practices for similar pyrazole derivatives.

Experimental Protocols

The following protocol outlines the steps for performing quantum chemical calculations on **1-Methyl-3-phenyl-1H-pyrazol-5-amine**:

- Molecular Structure and Optimization:
 - The initial 3D structure of **1-Methyl-3-phenyl-1H-pyrazol-5-amine** is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

- Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
- The 6-311++G(d,p) basis set is employed to provide a good description of the electronic structure, including polarization and diffuse functions.
- The optimization is carried out in the gas phase to obtain the equilibrium geometry at the lowest energy state.
- Vibrational Frequency Analysis:
 - Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).
 - The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
 - The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra.
- Electronic Properties Calculation:
 - The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the optimized geometry.
 - The HOMO-LUMO energy gap ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is determined to assess the molecule's chemical reactivity and kinetic stability.
 - Other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also calculated from the HOMO and LUMO energies.
- Spectroscopic Simulations:
 - Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (^1H and ^{13}C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

- Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and predict the electronic transitions.

Data Presentation

The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for **1-Methyl-3-phenyl-1H-pyrazol-5-amine**

Parameter	Bond/Angle	Calculated Value (Å/°)
Bond Lengths	C1-N2	Value
N2-N3	Value	
N3-C4	Value	
C4-C5	Value	
C5-C1	Value	
C1-N(amine)	Value	
C4-C(phenyl)	Value	
Bond Angles	C5-C1-N2	Value
C1-N2-N3	Value	
N2-N3-C4	Value	
N3-C4-C5	Value	
C4-C5-C1	Value	
Dihedral Angles	C5-C4-C(phenyl)-C(phenyl)	Value

Note: Value indicates where data from actual calculations would be inserted.

Table 2: Calculated Vibrational Frequencies for **1-Methyl-3-phenyl-1H-pyrazol-5-amine**

Vibrational Mode	Frequency (cm-1)	IR Intensity	Raman Activity	Assignment
1	Value	Value	Value	N-H stretch
2	Value	Value	Value	C-H stretch (phenyl)
3	Value	Value	Value	C=C stretch (pyrazole)
4	Value	Value	Value	C-N stretch
...

Note:Value indicates where data from actual calculations would be inserted.

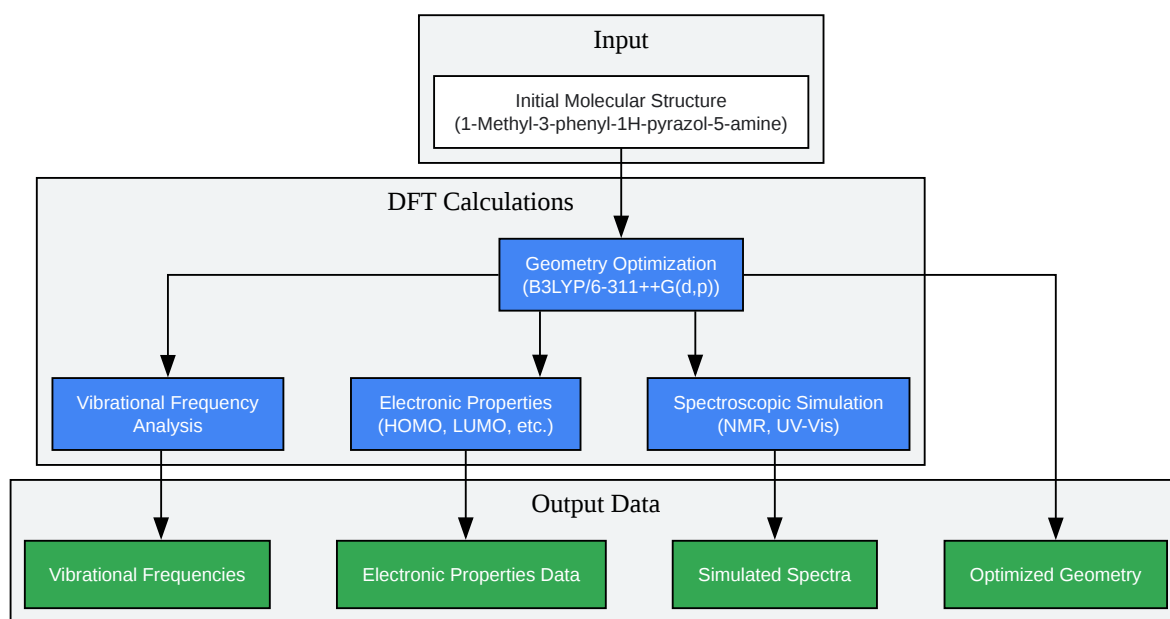
Table 3: Electronic Properties of **1-Methyl-3-phenyl-1H-pyrazol-5-amine**

Property	Symbol	Calculated Value (eV)
Highest Occupied Molecular Orbital Energy	EHOMO	Value
Lowest Unoccupied Molecular Orbital Energy	ELUMO	Value
HOMO-LUMO Energy Gap	ΔE	Value
Ionization Potential	IP	Value
Electron Affinity	EA	Value
Electronegativity	χ	Value
Chemical Hardness	η	Value
Chemical Softness	S	Value

Note:Value indicates where data from actual calculations would be inserted.

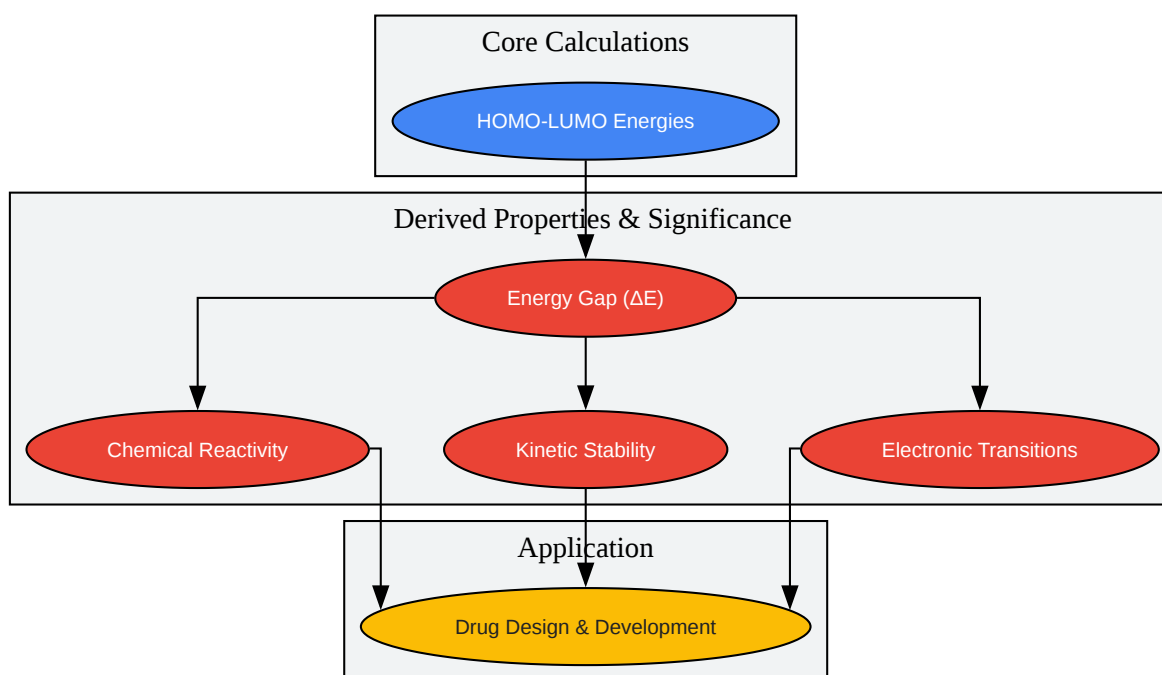
Mandatory Visualization

Diagrams are essential for visualizing workflows and relationships between calculated properties.



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Caption: Computational workflow for quantum chemical calculations.



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Caption: Relationship between electronic properties and their significance.

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